
(Cyclohept-1-en-1-yl)(trimethyl)stannane
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Overview
Description
(Cyclohept-1-en-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C10H20Sn. It is characterized by the presence of a cycloheptene ring bonded to a trimethylstannane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohept-1-en-1-yl)(trimethyl)stannane typically involves the reaction of cycloheptene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
Cycloheptene+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Catalytic Cycles and Mechanisms
Organotin compounds like (Cyclohept-1-en-1-yl)(trimethyl)stannane are widely used in Stille coupling , a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps:
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Oxidative Addition : The palladium catalyst (e.g., Pd(0)) inserts into a carbon-halide bond in the substrate.
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Transmetalation : The tin reagent exchanges its organic group with the palladium-bound ligand. This step is critical for stereochemical control, as ligands (e.g., phosphines) influence enantioselectivity .
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Reductive Elimination : The coupled product is released, regenerating the Pd(0) catalyst .
Step | Key Features | Role of Tin Reagent |
---|---|---|
Oxidative Addition | Pd(0) → Pd(II) | Facilitates bond activation |
Transmetalation | Tin transfers organic group to Pd | Determines reaction efficiency and stereochemistry |
Reductive Elimination | Pd(II) → Pd(0) | Forms C–C bond |
Stereochemical and Enantioselective Outcomes
The cycloheptenyl group in this compound can influence reaction stereoselectivity:
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Ligand Effects : Chiral ligands (e.g., bisphosphines or P,N ligands) modulate enantioselectivity by coordinating to the tin reagent or palladium center. For example, amino-substituted ligands enhance asymmetric induction in transmetalation .
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Reaction Conditions : Solvents (e.g., THF, DMF) and additives (e.g., fluoride sources) alter reaction pathways. Polar solvents may favor open transition states (Sₙ2-like), affecting stereochemical retention or inversion .
Cross-Coupling Reactions
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Stille Coupling : Used to form C–C bonds between organotin reagents and aryl/vinyl halides. For example:
Cuprate-Mediated Additions
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Enolate Formation : Tin reagents can react with alkyl lithium to form cuprates, which add to enones (e.g., cyclopentenones). This is critical in prostaglandin synthesis .
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Key Parameters :
Comparative Analysis of Organotin Reagents
Compound | Structural Features | Reactivity | Applications |
---|---|---|---|
Trimethylstannane | Simple trimethyl group | High reactivity in transmetalation | General C–C coupling |
Cyclooctene-stannane | Eight-membered ring | Lower reactivity due to strain | Sterically hindered systems |
This compound | Cycloheptene ring | Moderate reactivity | Synthesis of cyclic compounds |
Experimental Considerations
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Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxidative addition, while ethers (e.g., THF) stabilize intermediates .
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Ligand Tuning : Chiral ligands (e.g., Josiphos) enable enantioselective couplings, as seen in Pd-catalyzed α-alkenylation .
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Purity and Stability : Organotin reagents are moisture-sensitive, requiring anhydrous conditions during synthesis and storage .
Research Findings
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Transmetalation Dynamics : Fluoride ions or polar additives can disrupt cyclic transition states, shifting mechanisms from Sₙ2-like to open pathways. This affects stereochemical outcomes in coupling reactions .
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Catalyst Efficiency : Pd(OAc)₂ with monoprotected amino acid ligands enables C–H activation in cyclopropanamides, demonstrating the versatility of tin reagents in diverse substrates .
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Stereochemical Retention : Tin reagents often retain stereochemical information during transmetalation, critical for synthesizing complex molecules like rapamycin .
Scientific Research Applications
Chemical Applications
Organic Synthesis
(Cyclohept-1-en-1-yl)(trimethyl)stannane is primarily utilized as a reagent in organic synthesis. It facilitates the formation of carbon-tin bonds, which are crucial in constructing complex organic molecules. The compound can be involved in various coupling reactions, including:
- Stannylation Reactions : Used to introduce tin into organic substrates.
- Cross-Coupling Reactions : Acts as a coupling partner in reactions such as Suzuki and Stille reactions.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Stannylation | Introduction of tin into organic compounds | |
Cross-Coupling | Coupling with halides or other electrophiles |
Biological Applications
Biological Activity Studies
The organotin structure of this compound makes it a candidate for studying the biological activity of organotin compounds. Research indicates potential interactions with biomolecules, influencing enzyme activity and cellular processes.
Case Study: Enzyme Interaction
One study explored how organotin compounds interact with enzymes, demonstrating that this compound can inhibit certain enzymatic activities. This opens avenues for further research into its biological effects and potential therapeutic applications.
Medicinal Applications
Drug Delivery Systems
Research is ongoing to investigate the use of this compound in pharmaceutical formulations. Its unique properties allow for the development of drug delivery systems that can enhance the bioavailability of therapeutic agents.
Table 2: Potential Medicinal Uses
Application Area | Description | Reference |
---|---|---|
Drug Delivery | Enhancing bioavailability of drugs | |
Anticancer Research | Investigating potential cytotoxic effects |
Industrial Applications
Polymer Production
In industrial settings, this compound is utilized in the production of polymers. Its ability to act as a stabilizer in polymerization processes enhances the properties of the final products.
Table 3: Industrial Uses
Mechanism of Action
The mechanism of action of (Cyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is known that organotin compounds can interact with enzymes and other proteins, potentially leading to biological effects .
Comparison with Similar Compounds
- 1-Cyclohexen-1-yl(trimethyl)stannane
- 1-Cyclopenten-1-yl(trimethyl)stannane
- (5-Ethyl-4-methyl-1-cyclopenten-1-yl)(trimethyl)stannane
Comparison: (Cyclohept-1-en-1-yl)(trimethyl)stannane is unique due to its seven-membered cycloheptene ring, which imparts different chemical and physical properties compared to its five- and six-membered counterparts.
Biological Activity
(Cyclohept-1-en-1-yl)(trimethyl)stannane, a compound featuring a cycloheptene moiety and a trimethylstannyl group, has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its implications in pharmacology and organic synthesis.
Chemical Structure and Synthesis
The compound can be represented as follows:
where the cycloheptene structure contributes to its unique reactivity. The synthesis typically involves the reaction of cycloheptene with trimethylstannyl chloride under suitable conditions, leading to the formation of the desired stannane derivative. Various synthetic routes have been explored to optimize yields and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 15 μM against HeLa cells, indicating moderate cytotoxicity. The mechanism appears to involve induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival .
Antimicrobial Activity
The compound has also shown promising antibacterial properties. In tests against Gram-positive and Gram-negative bacteria, it exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 μg/mL. This suggests potential utility in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Case Study 1: Cytotoxicity in Cancer Research
In a controlled study examining the effects of this compound on various cancer cell lines, researchers found that treatment led to significant cell death in breast cancer (MCF-7) and lung cancer (A549) cells. Flow cytometry analysis indicated that the compound triggers apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 12 | Caspase activation |
A549 | 18 | Cell cycle arrest |
Case Study 2: Antibacterial Efficacy
A separate investigation into the antibacterial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, with results indicating clear zones of inhibition at varying concentrations .
Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 32 | 15 |
Escherichia coli | 64 | 10 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival. Recent research suggests that the stannyl group may facilitate interactions with thiol-containing proteins, leading to oxidative stress and subsequent cell death .
Properties
CAS No. |
63031-76-5 |
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Molecular Formula |
C10H20Sn |
Molecular Weight |
258.98 g/mol |
IUPAC Name |
cyclohepten-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H11.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1H,2,4-7H2;3*1H3; |
InChI Key |
BKRRTYXRRWFDQS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CCCCCC1 |
Origin of Product |
United States |
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